molecular formula C2H3Cl3 B061801 1,1,2-Trichloroethane (1,2,2-D3) CAS No. 171086-93-4

1,1,2-Trichloroethane (1,2,2-D3)

Cat. No. B061801
M. Wt: 136.42 g/mol
InChI Key: UBOXGVDOUJQMTN-FUDHJZNOSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2-trichloroethane from byproducts in the vinyl chloride process has been developed, showcasing the catalytic dehydrochlorination and subsequent reactions to form vinylidene chloride, 1,2-dichloroethylene, and hydrogen chloride. This process highlights the chemical transformations and the use of specific catalysts for synthesis (Lee, Kim, Lee, & Kang, 1976).

Molecular Structure Analysis

The molecular structure of 1,1,2-trichloroethane has been determined through gas-phase electron diffraction, revealing its asymmetry and providing detailed geometrical parameters such as bond lengths and angles. This analysis offers insight into the compound's structural characteristics (Huisman & Mijlhoff, 1974).

Chemical Reactions and Properties

The chemical behavior of 1,1,2-trichloroethane includes its transformation under various conditions, including reductive dechlorination to ethene in a bioreactor co-culture, demonstrating its potential for environmental remediation and the intricacies of microbial cooperation in detoxification processes (Mortan, Martín-González, Vicent, Caminal, Nijenhuis, Adrian, & Marco-Urrea, 2017).

Physical Properties Analysis

Studies on the ambient-pressure solid phase of 1,1,2-trichloroethane revealed its molecular dynamics, including configurational leaps involving changes in spatial orientation and structural conformation. This research contributes to understanding the disorder observed in solid phases and the dynamics of its molecules (Romanini, Mitsari, Tripathi, Serra, Zuriaga, Tamarit, & Macovez, 2018).

Chemical Properties Analysis

The detoxification of 1,1,2-trichloroethane to ethene through microbial action underscores the chemical's reactivity and the biological pathways for its transformation. This highlights the environmental implications and the role of microorganisms in breaking down chlorinated hydrocarbons (Mortan et al., 2017).

Scientific Research Applications

Neurotoxicity and Human Health Impact

Chlorinated solvents have been examined for their neurotoxic effects. Studies reveal that exposure to certain concentrations can negatively affect the performance, including reaction time and manual abilities. Long-term exposure has been associated with astrogliosis in the cerebral cortex and changes in neurochemical parameters, suggesting significant neurotoxic effects (Fernicola et al., 1991). This emphasizes the need for caution in the use of chlorinated solvents and highlights the potential for additive effects leading to severe neurotoxicity when combined with other CNS depressants.

Environmental Degradation and Remediation

The degradation of chlorinated solvents in the environment, particularly in groundwater, has been a critical area of research. Enhanced reductive dechlorination (ERD) is seen as a promising approach for cleaning up groundwater contaminated with these compounds. Studies have demonstrated that certain bacteria can catalyze the dechlorination of these solvents, converting them into less harmful compounds. Despite these advances, challenges remain, such as the incomplete dechlorination to ethane and the need for more rigorous field studies to demonstrate the effectiveness of these remediation technologies (Scheutz et al., 2011).

Misconceptions in Chemical Degradation Pathways

Research has also focused on clarifying misconceptions in the literature regarding the degradation pathways of chlorinated solvents. For example, it has been corrected that cis-1,2-dichloroethylene is not a degradation product of 1,1,1-Trichloroethane, which is important for accurate environmental risk assessments and remediation strategies (Rysz et al., 2010).

Future Directions

The U.S. Environmental Protection Agency (EPA) designated 1,1,2-trichloroethane as a high priority chemical in December 2019 and the chemical is currently undergoing risk evaluation4. This suggests that future research and regulations will likely focus on further understanding its impact on human health and the environment.


Please note that this information is based on available resources and may not include all aspects of 1,1,2-Trichloroethane (1,2,2-D3).


properties

IUPAC Name

1,1,2-trichloro-1,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGVDOUJQMTN-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300666
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trichloroethane (1,2,2-D3)

CAS RN

171086-93-4
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171086-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
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FeCl3
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
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Synthesis routes and methods III

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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ethylene and vinyl chloride
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Synthesis routes and methods IV

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
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